Indium methyl(trimethyl)acetyl-acetate

説明

Indium(III) acetate (CAS: 25114-58-3), also known as indium triacetate, is a metal-organic compound with the molecular formula In(OAc)₃ (C₆H₉InO₆) and a molecular weight of 291.95 g/mol . It exists as a white to off-white crystalline solid, soluble in polar organic solvents like acetic acid and dimethylformamide. Indium(III) acetate is widely used as a Lewis acid catalyst in organic synthesis, particularly in cyclization and cross-coupling reactions. For example, it facilitates the reductive cyclization of intermediates to form benzoxazole derivatives in yields of 53–75% .

特性

分子式 |

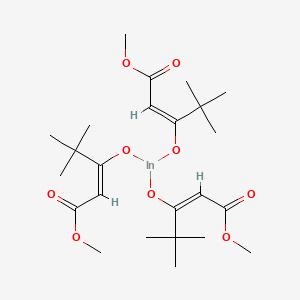

C24H39InO9 |

|---|---|

分子量 |

586.4 g/mol |

IUPAC名 |

methyl (E)-3-bis[[(E)-1-methoxy-4,4-dimethyl-1-oxopent-2-en-3-yl]oxy]indiganyloxy-4,4-dimethylpent-2-enoate |

InChI |

InChI=1S/3C8H14O3.In/c3*1-8(2,3)6(9)5-7(10)11-4;/h3*5,9H,1-4H3;/q;;;+3/p-3/b3*6-5+; |

InChIキー |

WNFKDZRBEQYRRC-VWNCFGDFSA-K |

異性体SMILES |

CC(/C(=C\C(=O)OC)/O[In](O/C(=C/C(=O)OC)/C(C)(C)C)O/C(=C/C(=O)OC)/C(C)(C)C)(C)C |

正規SMILES |

CC(C)(C)C(=CC(=O)OC)O[In](OC(=CC(=O)OC)C(C)(C)C)OC(=CC(=O)OC)C(C)(C)C |

製品の起源 |

United States |

準備方法

Mechanism of Ligand Stabilization

| Acid | Base | Acetylacetone (g) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Tartaric | Na₂CO₃ | 1.46 | 77.4 | 186.5 |

| Tartaric | NH₄OH | 1.46 | 90.5 | 186.5–187.1 |

| Malic | Na₂CO₃ | 1.46 | 76.3 | 186.5–187.1 |

| Malic | NH₄OH | 1.46 | 78.7 | 187.1–187.6 |

Ammonium hydroxide generally outperforms carbonate bases due to milder pH gradients.

Organometallic Synthesis of Trimethylindium

Methylation of Indium Trichloride

Trimethylindium (In(CH₃)₃) is prepared via reaction of InCl₃ with methyl lithium in diethyl ether:

. The etherate adduct is purified by sublimation or recrystallization from hexane.

Structural Considerations

In(CH₃)₃ exists as tetramers in the solid state, with five-coordinate indium centers bridged by methyl groups. This aggregation contrasts with the monomeric structure of In(acac)₃, highlighting the influence of ligand bulk on coordination geometry.

Hypothetical Routes to Mixed-Ligand Indium Complexes

While "indium methyl(trimethyl)acetyl-acetate" remains undocumented, plausible synthetic strategies emerge from combining Sections 2 and 3:

Ligand Substitution Approach

-

Synthesize In(acac)₃ via the hydroxypolycarboxylic acid method.

-

React In(acac)₃ with methyl lithium to substitute acetylacetonate ligands:

Stoichiometric control of LiCH₃ would determine the degree of methylation.

Direct Co-Complexation

Co-react acetylacetone and methyl lithium with InCl₃ in the presence of a stabilizing acid:

This method would require precise pH and temperature control to prevent ligand disproportionation.

化学反応の分析

Types of Reactions: Indium methyl(trimethyl)acetyl-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl-acetate moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like alkoxides or amines under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

科学的研究の応用

メチル(トリメチル)アセチルアセテートインジウムは、次のような科学研究において幅広い応用範囲を持っています。

化学: 複雑な分子の形成のための有機合成における試薬として使用されます。

生物学: 生体活性化合物や医薬品の開発における潜在的な用途があります。

医学: 薬物送達システムにおける役割や放射性医薬品の前駆体としての研究が進められています。

作用機序

メチル(トリメチル)アセチルアセテートインジウムがその効果を発揮するメカニズムは、その官能基と様々な分子標的との相互作用を伴います。アセチルアセテート部分は配位子として作用し、触媒プロセスにおける金属中心と配位することができます。メチル基とトリメチル基は立体障害をもたらし、化合物の反応性と化学反応における選択性に影響を与えます。

類似化合物:

トリメチルインジウム: 半導体産業で使用されるもう一つのインジウム含有化合物。

酢酸インジウム(III): 有機合成で応用されている、より単純なインジウム化合物。

インジウムイソプロポキシド: 酸化インジウム薄膜の調製における前駆体として使用されます。

独自性: メチル(トリメチル)アセチルアセテートインジウムは、その独自の官能基の組み合わせにより、独特な反応性と汎用性を備えているため、際立った存在となっています。

類似化合物との比較

Methyl Indole-3-Acetate

Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Physical State: Crystalline solid or liquid (depending on purity) Applications:

- A plant growth regulator derived from indole-3-acetic acid (IAA), a key auxin in plant biology .

- Used in laboratory research to study hormonal signaling pathways .

Synthesis: Prepared via esterification of indole-3-acetic acid with methanol under acidic conditions . Safety: Causes skin and eye irritation; requires proper ventilation during handling .

Trimethyl Orthoacetate

Molecular Formula : C₆H₁₂O₃

Molecular Weight : 132.16 g/mol

Physical State : Colorless liquid

Applications :

- Reagent in organic synthesis for forming acetals and ketals.

- Used in indium-mediated reactions with acetic acid to synthesize heterocyclic compounds like benzoxazoles .

Reactivity: Hydrolyzes in the presence of water to form acetic acid and methanol.

Comparative Data Table

Detailed Research Findings

Structural and Functional Differences

- Indium(III) Acetate : A metal-organic salt with a trigonal planar geometry around the indium center. Its catalytic activity stems from the Lewis acidity of In³⁺, enabling activation of electrophilic substrates .

- Methyl Indole-3-Acetate : An organic ester with a planar indole ring. Its biological activity arises from mimicking natural auxins, binding to plant hormone receptors .

- Trimethyl Orthoacetate : An orthoester with three methoxy groups. Its reactivity involves transient formation of acyloxy intermediates during cyclization .

Notes on Nomenclature and Evidence Limitations

This analysis instead focuses on Indium(III) Acetate and structurally related compounds (methyl indole-3-acetate, trimethyl orthoacetate) due to their relevance in similar synthetic or functional contexts. Potential naming ambiguities (e.g., "trimethylacetyl" vs. "orthoacetate") highlight the importance of precise chemical nomenclature in literature searches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for indium methyl(trimethyl)acetyl-acetate, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification or transmetallation reactions. For analogous indium complexes (e.g., indium acetate), precursors like indium(III) salts are reacted with acetylacetone derivatives under anhydrous conditions. Key factors include:

- Catalysts : Palladium on activated charcoal (for hydrogenation steps) or sodium hydride (for deprotonation) .

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for moisture-sensitive reactions .

- Temperature : Reactions often proceed at reflux (e.g., 80–100°C for THF) to ensure complete ligand exchange .

- Purification : Column chromatography or recrystallization from hexane/ethyl acetate mixtures .

- Table : Example Synthetic Conditions for Indium Complexes

| Precursor | Ligand | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| In(OAc)₃ | Acetylacetone | THF | None | 65–75 | |

| InCl₃ | Methyl acetoacetate | DMF | NaH | 50–60 |

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze indium-bound ligand environments. For methyl esters, expect singlet peaks for methyl groups (δ 3.2–3.8 ppm in DMSO-d₆) and splitting patterns for acetylacetone moieties .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches (~1715 cm⁻¹) and indium-oxygen bonds (450–600 cm⁻¹) .

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 291.95 for indium acetate) and fragmentation patterns .

- Elemental Analysis : Verify indium content via ICP-MS or EDX for solid-state samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computationally simulated spectra (DFT calculations) to confirm assignments .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., ligand fluxionality) by acquiring spectra at different temperatures .

- Crystallography : Use single-crystal X-ray diffraction to unambiguously determine structure, especially if NMR signals overlap .

- Reproducibility Checks : Repeat syntheses under inert atmospheres (argon/glovebox) to rule out moisture/oxygen interference .

Q. What strategies are effective in optimizing catalytic systems for the esterification of indium complexes?

- Methodological Answer :

- Ligand Design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity at the indium center, improving reactivity .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic acyl substitutions .

- Catalytic Additives : Use ammonium formate as a hydrogen donor for in situ reduction steps or palladium catalysts for cross-coupling .

- Kinetic Studies : Monitor reaction progress via inline FTIR or GC-MS to identify rate-limiting steps and adjust stoichiometry .

Data Presentation and Ethical Considerations

Q. How should researchers present spectroscopic and crystallographic data for this compound in publications?

- Methodological Answer :

- Tables : Include chemical shifts (δ, ppm), coupling constants (J, Hz), and IR bands (cm⁻¹) with assignments .

- Figures : High-resolution spectra with baseline correction; crystallographic data should include CCDC deposition numbers .

- Ethical Guidelines : Disclose all synthetic attempts, including failed experiments, to avoid publication bias .

Q. What are common pitfalls in interpreting indium complex stability, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis Sensitivity : Test stability in aqueous media via time-resolved UV-Vis; use anhydrous conditions for storage .

- Thermal Degradation : Perform TGA/DSC to identify decomposition temperatures; avoid heating beyond 150°C unless necessary .

- Light Sensitivity : Store complexes in amber vials if photolabile, confirmed by controlled light-exposure experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。